2'-Deoxyinosine-5'-O-monophosphorothioate
Description
Significance of Nucleoside Monophosphorothioates as Biochemical Probes and Analogs
Nucleoside monophosphorothioates represent a critical class of nucleotide analogues that have found widespread use in biochemistry and molecular biology. The defining feature of these molecules is the replacement of a non-bridging oxygen atom in the phosphate (B84403) moiety with a sulfur atom. This single atomic substitution results in a phosphodiester backbone that is more resistant to degradation by nucleases, enzymes that are ubiquitous in biological systems and readily cleave the phosphodiester bonds of natural DNA and RNA. biolog.de This enhanced stability makes phosphorothioate-modified oligonucleotides, or "thioaptamers," particularly useful for in vivo applications and for studying nucleic acid-protein interactions over extended periods. biolog.de
The introduction of the sulfur atom also imparts other important characteristics. It can, for instance, alter the binding affinity of the nucleotide for its target proteins or nucleic acid sequences. biolog.de This modulation of binding can be exploited to develop highly specific aptamers or to study the structural and functional consequences of modified backbones in nucleic acids. biolog.de Furthermore, the unique properties of the phosphorothioate (B77711) linkage can be harnessed for various analytical techniques, aiding in the elucidation of complex biological pathways.
Historical Context of Inosine-Derived Nucleotides in Nucleic Acid Biochemistry
Inosine (B1671953), a purine (B94841) nucleoside, has long been a subject of interest in nucleic acid biochemistry. It is a naturally occurring molecule that can be found in transfer RNAs (tRNAs) and is an important intermediate in the metabolism of purines. labshake.com Inosine is structurally similar to adenosine (B11128) and guanosine (B1672433), the canonical purine nucleosides, and its ability to form "wobble" base pairs with cytosine, adenine, and uracil (B121893) has significant implications for the translation of the genetic code.
Research into inosine-derived nucleotides has provided valuable insights into various cellular processes. For example, the incorporation of 2'-deoxyinosine (B131508) into DNA can occur through the deamination of deoxyadenosine (B7792050), a process that has been studied in the context of DNA damage and repair. geno-chem.combiolog.de Modified inosine nucleotides have also been explored for their therapeutic potential. Furthermore, the use of 2'-deoxyinosine in the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, has been shown to enhance their functional properties. alfa-chemistry.comsigmaaldrich.com These studies have laid the groundwork for the synthesis and investigation of more complex inosine analogues like 2'-Deoxyinosine-5'-O-monophosphorothioate.
Scope and Research Focus on this compound
The research focus on this compound is highly specific, leveraging the combined properties of its constituent parts: the 2'-deoxyinosine base and the 5'-O-monophosphorothioate group. While extensive research on this particular molecule is not widely published, its potential applications can be inferred from the known utilities of its components.
The primary research application of this compound is likely as a building block for the synthesis of modified oligonucleotides, particularly thioaptamers. The presence of the phosphorothioate group would confer nuclease resistance, while the 2'-deoxyinosine base could be incorporated to modulate the structure and binding affinity of the aptamer. biolog.dealfa-chemistry.com Such modified aptamers could be developed as therapeutic agents, diagnostic tools, or as probes to study nucleic acid-protein interactions.
The compound is commercially available for research purposes, indicating its utility in specialized biochemical and biotechnological applications. biolog.de Further research is needed to fully elucidate the specific advantages and unique properties of oligonucleotides containing this compound.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | BIOLOG Life Science Institute |
| Abbreviation | 5'-dIMPS | BIOLOG Life Science Institute |
| CAS Number | 205379-91-5 | BIOLOG Life Science Institute |
| Molecular Formula | C₁₀H₁₃N₄O₆PS | Inferred from structure |
| Appearance | Likely a solid | General knowledge of nucleotides |
| Solubility | Likely soluble in water | General knowledge of nucleotides |
Note: There appears to be some discrepancy across chemical databases, with the CAS number 205379-91-5 also being associated with 2'-Deoxyuridine-5'-O-monophosphorothioate by some vendors. labshake.comgeno-chem.comalfa-chemistry.comchemicalbook.com
Table 2: Related Inosine and Deoxyinosine Compounds in Research
| Compound Name | Key Research Area |
| Inosine | Purine metabolism, tRNA function, neurotransmission |
| 2'-Deoxyinosine | DNA damage and repair, aptamer development |
| 2'-Deoxyinosine-5'-monophosphate (dIMP) | Product of deoxyadenosine deamination, metabolite in various organisms |
| Inosine Monophosphate (IMP) | Precursor in purine nucleotide biosynthesis |
Structure
2D Structure
3D Structure
Properties
CAS No. |
771477-45-3 |
|---|---|
Molecular Formula |
C10H13N4O6PS |
Molecular Weight |
348.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
InChI Key |
OIMZIMLEKJDIHK-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxyinosine 5 O Monophosphorothioate and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of nucleoside monophosphorothioates, including 2'-Deoxyinosine-5'-O-monophosphorothioate, generally involves the phosphorylation of the 5'-hydroxyl group of the corresponding nucleoside, followed by or concurrent with the introduction of a sulfur atom in place of an oxygen atom in the phosphate (B84403) moiety. These approaches often require the use of protecting groups to prevent unwanted side reactions.
Phosphorylation Strategies
The introduction of a phosphorothioate (B77711) group at the 5'-position of 2'-deoxyinosine (B131508) can be achieved through several established phosphorylation methods. The most common strategies are the phosphoramidite (B1245037) and H-phosphonate methods, which are widely used in the synthesis of oligonucleotides containing phosphorothioate linkages. nih.gov
The phosphoramidite approach involves reacting the 5'-hydroxyl group of a protected 2'-deoxyinosine with a phosphoramidite reagent. The resulting phosphite (B83602) triester intermediate is then sulfurized to yield the desired phosphorothioate. nih.gov A variety of sulfurizing agents can be employed for this step.
The H-phosphonate method provides an alternative route. In this approach, the 5'-hydroxyl group of the nucleoside is reacted with an H-phosphonate monoester. The resulting H-phosphonate diester is then oxidized with a sulfurizing agent to form the phosphorothioate linkage. nih.gov This method can be particularly useful for the synthesis of certain nucleotide analogs. nih.gov
A general scheme for the thiophosphorylation of a nucleoside at the 5'-position is outlined below:
| Step | Description | Reagents |
| 1 | Protection of reactive groups | Protecting groups for the nucleobase and the 3'-hydroxyl group |
| 2 | Thiophosphorylation of the 5'-hydroxyl group | Phosphitylating agent followed by a sulfurizing agent (e.g., elemental sulfur, tetraethylthiuram disulfide) |
| 3 | Deprotection | Removal of all protecting groups to yield the final product |
A one-step method for thiophosphorylation has also been described for acid-sensitive nucleosides, utilizing nucleoside magnesium alkoxide and 2-chloro-2-thio-1,3,2-dioxaphospholane. nih.gov This approach avoids the need for protection of the exocyclic amino group. nih.gov
Derivatization from Inosine (B1671953) and its Precursors
The direct starting material for the synthesis of this compound is 2'-deoxyinosine. nih.gov This nucleoside is formed when hypoxanthine (B114508) is attached to a deoxyribose ring. nih.gov Inosine itself, which contains a ribose sugar instead of a deoxyribose, can also serve as a precursor for the synthesis of related phosphorothioate analogs. nih.gov
The synthesis of derivatives of 2'-deoxyinosine, such as 2-azido-2'-deoxyinosine, has been achieved using protected 2-fluoro-2'-deoxyinosine phosphoramidites. researchgate.netmdpi.com A similar strategy could be adapted for the synthesis of the target compound, where a protected 2'-deoxyinosine phosphoramidite is used as the key building block.
Enzymatic Synthesis Pathways for Related Nucleotide Analogs
Enzymatic methods offer a powerful alternative to chemical synthesis for the production of nucleotide analogs, often providing high regio- and stereoselectivity under mild reaction conditions. nih.gov While the direct enzymatic synthesis of this compound has not been extensively documented, precedents from the biosynthesis of other unnatural nucleotides suggest potential enzymatic pathways.
Precedent from Unnatural Nucleotide Biosynthesis
The enzymatic synthesis of various unnatural nucleotides has been successfully demonstrated. For instance, nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) are known to phosphorylate a wide range of nucleoside analogs. nih.govmonarchinitiative.org These enzymes catalyze the transfer of a phosphate group from a donor, such as ATP or GTP, to the 5'-hydroxyl group of the nucleoside. monarchinitiative.org
The biosynthesis of phosphorothioate-containing oligonucleotides has also been achieved enzymatically. nih.gov This often involves the use of DNA or RNA polymerases that can incorporate nucleoside triphosphates with a phosphorothioate modification in the alpha-phosphate position.
Furthermore, the enzymatic synthesis of nucleosides themselves can be accomplished using nucleoside phosphorylases. These enzymes can be co-expressed in host organisms like Escherichia coli to catalyze the formation of various nucleoside derivatives.
Potential for Enzymatic Routes to this compound
Based on the precedents in unnatural nucleotide biosynthesis, several enzymatic routes can be envisioned for the synthesis of this compound.
One potential pathway involves the direct thiophosphorylation of 2'-deoxyinosine. This could be catalyzed by a nucleoside kinase that accepts 2'-deoxyinosine as a substrate and can utilize a thiophosphate donor, such as adenosine (B11128) 5'-(gamma-thio)triphosphate (ATPγS). Several kinases have shown broad substrate specificity, making them promising candidates for such a reaction. monarchinitiative.org
Alternatively, a two-step enzymatic cascade could be employed. In the first step, a nucleoside kinase would phosphorylate 2'-deoxyinosine to form 2'-deoxyinosine-5'-monophosphate (dIMP). In the second step, a separate enzyme, such as a nucleotidyltransferase, could then catalyze the transfer of a thiophosphate group to dIMP.
The following table summarizes potential enzyme classes that could be explored for the enzymatic synthesis of this compound:
| Enzyme Class | Potential Role | Substrate(s) |
| Nucleoside Kinase | Direct thiophosphorylation of 2'-deoxyinosine | 2'-deoxyinosine, ATPγS |
| Nucleoside Kinase | Phosphorylation of 2'-deoxyinosine to dIMP | 2'-deoxyinosine, ATP |
| Nucleotidyltransferase | Thiophosphorylation of dIMP | 2'-deoxyinosine-5'-monophosphate, Thiophosphate donor |
The feasibility of these enzymatic routes would depend on the substrate specificity and catalytic efficiency of the chosen enzymes for the unnatural substrate and thiophosphate donor. Further research and enzyme engineering may be required to develop a highly efficient enzymatic synthesis of this compound.
Biochemical Reactivity and Molecular Mechanisms of 2 Deoxyinosine 5 O Monophosphorothioate
Substrate and Inhibitor Dynamics in Enzymatic Reactions
The introduction of a phosphorothioate (B77711) group creates a molecule with altered steric and electronic properties compared to its natural counterpart, dIMP. This change is critical in defining its interactions with enzymes that normally recognize or process dIMP.
Role as Potential Substrate for Deoxyinosine-5'-monophosphate Interacting Enzymes
2'-deoxyinosine-5'-monophosphate (dIMP) is a naturally occurring nucleotide that can be formed by the deamination of deoxyadenosine (B7792050) monophosphate (dAMP). wikipedia.orgsigmaaldrich.comebi.ac.uk It serves as a substrate for various enzymes. For instance, some N-hydrolases can act on 2'-deoxynucleoside 5'-monophosphates, cleaving the N-ribosidic bond. nih.gov While enzymes like 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) act very slowly on canonical deoxynucleotides like dUMP, they do process them. nih.gov Similarly, pyrophosphatases can produce dIMP from the hydrolysis of deoxyinosine triphosphate (dITP). wikipedia.orgebi.ac.uk
The sulfur-for-oxygen substitution in 2'-Deoxyinosine-5'-O-monophosphorothioate makes the phosphorus atom more resistant to nucleophilic attack, a common mechanism in enzymatic hydrolysis. Phosphorothioate linkages are known to be significantly more stable against nuclease degradation. sigmaaldrich.comnih.govyoutube.com Consequently, while enzymes that bind dIMP would likely recognize and bind its phosphorothioate analog due to structural similarity, the rate of any subsequent catalytic reaction, such as hydrolysis, is expected to be substantially reduced. This makes the compound a poor substrate for enzymes that would typically process dIMP.
Table 1: Predicted Interaction of this compound with dIMP-Metabolizing Enzymes
| Enzyme Class | Action on dIMP | Predicted Interaction with dIMP-5'-O-monophosphorothioate | Rationale |
|---|---|---|---|
| N-Hydrolases (e.g., DNPH1) | Slow substrate (hydrolysis of N-glycosidic bond) nih.gov | Potential for binding; significantly reduced or no hydrolysis. | Phosphorothioate group enhances bond stability. |
| Pyrophosphatases | Product of dITP hydrolysis wikipedia.orgebi.ac.uk | Not a direct substrate, but could inhibit related enzymes. | Structural analog to natural monophosphates. |
| Kinases | Potential substrate for phosphorylation | Potential for binding; likely poor substrate. | Altered charge and steric profile of the phosphate (B84403) group may hinder phosphorylation. |
Competitive Inhibition Mechanisms
Given its structural analogy to dIMP and its reduced reactivity, this compound is a prime candidate for acting as a competitive inhibitor. A competitive inhibitor typically binds to the active site of an enzyme, preventing the natural substrate from binding, but does not undergo the chemical reaction.
The mechanism would involve the compound binding to the active site of a dIMP-interacting enzyme, such as Inosine-5'-monophosphate dehydrogenase (IMPDH), which plays a crucial role in purine (B94841) nucleotide biosynthesis. Inhibitors of IMPDH are known and often function by competing with the natural substrate. nih.gov By occupying the active site, this compound would increase the apparent Km (Michaelis constant) for the natural substrate (dIMP or GMP) without affecting the Vmax (maximum reaction rate). The effectiveness of this inhibition would depend on the relative binding affinities of the inhibitor and the natural substrate for the enzyme's active site.
Regulatory Functions in Enzyme Activity
By acting as a competitive inhibitor, this compound can serve a regulatory function in metabolic pathways. The inhibition of key enzymes can lead to the accumulation of upstream metabolites and a depletion of downstream products, thereby altering cellular processes. For example, inhibiting IMPDH would disrupt the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy transfer.
The regulatory potential of such analogs is a recognized concept. The activity of enzymes in the purine metabolic pathway, like GMPR and IMPDH, is naturally regulated by the levels of adenylate and guanylate nucleotides, often involving regulatory domains that bind these molecules. By mimicking a natural nucleotide, a phosphorothioate analog could interfere with this delicate balance, leading to dysregulation of enzyme activity beyond simple competitive inhibition of the active site.
Interactions with Nucleic Acid Processing Enzymes
When incorporated into a DNA strand, the deoxyinosine base is recognized as a form of DNA damage because it arises from the deamination of adenine. wikipedia.org The base excision repair (BER) pathway is responsible for identifying and removing such lesions. nih.gov The primary enzymes involved are DNA glycosylases. nih.gov
DNA Glycosylase Recognition and Excision of Deoxyinosine Analogs
DNA glycosylases initiate the BER pathway by recognizing a specific damaged or inappropriate base and cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. nih.gov This action creates an apurinic/apyrimidinic (AP) site. wikipedia.org Deoxyinosine in DNA is a substrate for several DNA glycosylases, including enzymes from the uracil (B121893) DNA glycosylase (UDG) superfamily and alkylpurine glycosylases like AlkA. wikipedia.orgebi.ac.uk
These enzymes work by flipping the target base out of the DNA double helix and into a specific active site pocket. nih.gov The recognition is highly specific to the shape and chemical properties of the aberrant base. While the glycosylase acts on the base, the presence of a phosphorothioate linkage in the DNA backbone adjacent to the deoxyinosine could influence the enzyme's activity. Phosphorothioate modifications are known to confer resistance to nucleases, and this altered backbone chemistry can also affect the interaction with other DNA-binding proteins. sigmaaldrich.comnih.gov The sulfur atom can alter the local conformation and flexibility of the DNA backbone, which might impact the efficiency of the base-flipping mechanism employed by the glycosylase.
Substrate Specificity and Sequence Context Effects on Enzyme Activity
The efficiency of DNA glycosylases is not uniform and can be significantly influenced by the local DNA sequence context surrounding the lesion. nih.govnih.gov Studies on enzymes like human 8-oxoguanine DNA glycosylase (OGG1) and cytosine DNA glycosylases show that the identity of the bases flanking the lesion can alter excision rates by orders of magnitude. nih.govrsc.org For example, flanking a mismatch with stable GC base pairs can decrease excision activity compared to flanking with AT base pairs. rsc.org
A phosphorothioate internucleotide linkage represents a significant alteration to the DNA backbone context. This modification could affect glycosylase activity in several ways:
Altered DNA Conformation: The phosphorothioate bond may change the local DNA structure, making it either more or less favorable for enzyme binding and base flipping. nih.gov
Direct Enzyme-Backbone Interaction: DNA repair enzymes make extensive contact with the sugar-phosphate backbone. The replacement of a charged oxygen with a larger, more polarizable sulfur atom could disrupt these critical interactions.
Stereochemistry: The synthesis of phosphorothioates creates a chiral center at the phosphorus atom (Rp or Sp configuration). glenresearch.com Different stereoisomers can have profoundly different effects on enzyme interactions, with one isomer potentially being a much poorer substrate than the other.
Table 2: Factors Influencing DNA Glycosylase Activity on Deoxyinosine Analogs
| Factor | Description | Potential Impact of Phosphorothioate Linkage |
|---|---|---|
| Base Pairing | The base opposite the lesion affects recognition and excision rates (e.g., 8-oxoG:C is preferred by OGG1). consensus.app | Unlikely to be directly altered by a backbone modification. |
| Flanking Sequence | The identity of neighboring base pairs significantly modulates enzyme activity. nih.govrsc.org | The phosphorothioate linkage itself acts as a novel flanking context, likely altering local DNA structure and enzyme contacts. |
| DNA Conformation | The enzyme must bend the DNA and flip the base, requiring backbone flexibility. nih.gov | May increase or decrease local flexibility, thereby affecting the energetics of the base-flipping mechanism. |
| Enzyme-Backbone Contacts | Glycosylases form specific hydrogen bonds and electrostatic interactions with the phosphate backbone. | Substitution of oxygen with sulfur alters these potential interactions, likely reducing binding affinity or catalytic efficiency. |
Conformational Effects on Biochemical Interactions
The substitution of a non-bridging oxygen atom with sulfur in the phosphate group of 2'-deoxyinosine-5'-monophosphate imparts unique stereochemical and electronic properties to the molecule. These changes, though seemingly minor, can have profound effects on the conformational equilibrium of the furanose ring and the glycosidic bond, which in turn dictate the molecule's interaction with protein binding partners. The chirality at the phosphorus center (Rp and Sp) is a key factor in determining these conformational preferences.
The glycosidic bond (χ) in purine nucleotides describes the rotation of the base around the C1'-N9 bond, leading to two major conformations: anti and syn. In the anti conformation, the bulkier six-membered ring of the purine base is positioned away from the sugar ring, which is the more common and generally more stable conformation for naturally occurring deoxynucleotides. Conversely, in the syn conformation, the six-membered ring is positioned over the furanose ring.
In general, the anti conformation is expected to be predominant for both the Rp and Sp diastereomers of dIMPS, similar to its natural counterpart, 2'-deoxyinosine-5'-monophosphate. However, the chirality of the phosphorothioate may subtly alter the rotational barrier and the precise dihedral angle of the glycosidic bond. It has been observed in related phosphorothioate-containing oligonucleotides that the local conformation can be influenced by the stereochemistry at the phosphorus atom.
Table 1: Predicted Glycosidic Bond (χ) Torsional Angle Ranges for this compound Diastereomers
| Diastereomer | Predominant Conformation | Expected Torsional Angle (χ) Range | Method of Analysis (based on analogous compounds) |
|---|---|---|---|
| Rp-dIMPS | anti | -90° to -160° | NMR Spectroscopy, Molecular Dynamics |
| Sp-dIMPS | anti | -90° to -160° | NMR Spectroscopy, Molecular Dynamics |
Note: The data presented in this table are predicted values based on studies of analogous purine deoxynucleoside phosphorothioates and may not represent the exact values for this compound.
The introduction of a phosphorothioate group at the 5'-position can significantly influence this equilibrium. Studies on phosphorothioate-modified oligonucleotides have consistently shown that the Sp diastereomer has a pronounced preference for the C3'-endo (N-type) sugar pucker. This is attributed to stereoelectronic effects arising from the larger van der Waals radius of the sulfur atom compared to oxygen. In contrast, the Rp diastereomer exhibits more conformational flexibility, often adopting a conformation intermediate between the classical S and N-type puckers, or showing a dynamic equilibrium between the two states.
For this compound, it is therefore anticipated that the Sp isomer will predominantly adopt a C3'-endo conformation, while the Rp isomer will likely exist in a more dynamic equilibrium between C2'-endo and C3'-endo states. This difference in sugar pucker preference between the two diastereomers is a key factor in their differential recognition and processing by various enzymes.
Table 2: Predicted Furanose Ring Puckering States for this compound Diastereomers
| Diastereomer | Predominant Sugar Pucker | Pseudorotation Phase Angle (P) Range | Method of Analysis (based on analogous compounds) |
|---|---|---|---|
| Rp-dIMPS | C2'-endo / C3'-endo equilibrium | Variable (S-type ~144°-180°; N-type ~0°-36°) | NMR Spectroscopy, Molecular Dynamics |
| Sp-dIMPS | C3'-endo (N-type) | ~0° to 36° | NMR Spectroscopy, Molecular Dynamics |
Note: The data presented in this table are predicted values based on studies of analogous purine deoxynucleoside phosphorothioates and may not represent the exact values for this compound.
Enzymatic Interaction Studies Involving 2 Deoxyinosine 5 O Monophosphorothioate
Analysis of Nucleotide Hydrolase Activity
Nucleotide hydrolases play a critical role in maintaining the integrity of the cellular nucleotide pool by eliminating non-standard or potentially mutagenic nucleotides. The introduction of a phosphorothioate (B77711) group in 2'-Deoxyinosine-5'-O-monophosphorothioate influences its susceptibility to these enzymatic cleansing mechanisms.
NUDT16, a member of the Nudix hydrolase superfamily, is a (deoxy)inosine diphosphatase that plays a role in preventing the accumulation of non-canonical inosine (B1671953) nucleotides in the nucleus. nih.gov Research has shown that NUDT16 selectively hydrolyzes deoxyinosine diphosphate (B83284) (dIDP) and inosine diphosphate (IDP) to their corresponding monophosphates, deoxyinosine monophosphate (dIMP) and inosine monophosphate (IMP), respectively. ebi.ac.uk The enzyme also exhibits activity, albeit to a lesser extent, on deoxyinosine triphosphate (dITP) and inosine triphosphate (ITP). ebi.ac.uk
Given that this compound is a monophosphate, it is not a direct substrate for NUDT16, which primarily acts on di- and tri-phosphate substrates. However, the enzymatic landscape suggests that if this compound were to be phosphorylated in a cellular context to its diphosphate or triphosphate analog, it would likely become a substrate for NUDT16. The presence of the phosphorothioate linkage might, however, alter the kinetics of hydrolysis compared to its natural phosphate (B84403) counterparts.
The hydrolysis of nucleoside di- and triphosphates is a key regulatory step in cellular metabolism. While direct studies on the hydrolysis of deoxyinosine di- and triphosphorothioate analogs are limited, the behavior of related compounds with enzymes like NUDT16 provides valuable insights. NUDT16 has been identified as an ITP-binding protein that selectively hydrolyzes dIDP and IDP. ebi.ac.uk This suggests that the corresponding phosphorothioate analogs would also be recognized by the enzyme.
The efficiency of hydrolysis of these phosphorothioate analogs would likely be different from their oxygen-containing counterparts due to the different electronic and steric properties of the sulfur atom. The phosphorothioate bond is generally more resistant to enzymatic cleavage, which could lead to a slower rate of hydrolysis by enzymes such as NUDT16.
Purine (B94841) Salvage Pathway Enzyme Investigations
The purine salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids, providing an energy-efficient alternative to de novo synthesis. The interaction of this compound with key enzymes in this pathway determines its metabolic fate and potential incorporation into cellular nucleic acids.
Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine (B131508), respectively. encyclopedia.pubnih.govsynnovis.co.uk Since this compound already contains a hypoxanthine (B114508) base (the core of inosine), it is not a substrate for ADA. However, the metabolic pathway leading to the formation of its precursor, 2'-deoxyadenosine monophosphate, is regulated by ADA.
Purine nucleoside phosphorylase (PNP) is another key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of inosine and guanosine (B1672433) nucleosides. nih.gov Studies on the related compound 2',3'-dideoxyinosine (ddI) have shown that it is a poor substrate for PNP, exhibiting an efficiency of phosphorolysis approximately three orders of magnitude less than that of inosine. nih.gov This reduced efficiency is primarily due to a significantly higher Michaelis constant (Km), indicating weaker binding to the enzyme. nih.gov It is plausible that this compound, being a monophosphate, would first need to be dephosphorylated to its nucleoside form, 2'-deoxyinosine, to interact with PNP. The subsequent phosphorolysis of 2'-deoxyinosine by PNP would likely be inefficient, similar to what is observed with ddI.
The interconversion of inosine and deoxyinosine derivatives is a central part of purine metabolism. 2'-Deoxyinosine is formed from the deamination of 2'-deoxyadenosine by ADA. encyclopedia.pub Subsequently, 2'-deoxyinosine can be a substrate for enzymes like PNP, although with low efficiency. nih.gov The monophosphate form, 2'-deoxyinosine monophosphate (dIMP), is a known metabolite that can be generated from the deamination of deoxyadenosine (B7792050) monophosphate (dAMP). ebi.ac.uk The phosphorothioate analog, this compound, would likely follow similar metabolic routes, although the presence of the sulfur atom could influence the reaction rates and the affinity for the involved enzymes.
Structural Basis of Enzyme-Ligand Recognition
The interaction of this compound with enzymes is dictated by the specific three-dimensional structure of the enzyme's active site.
The active site of adenosine deaminase contains a zinc ion coordinated by histidine and aspartate residues. wikipedia.org The substrate, adenosine, is held in place by numerous hydrogen bonds. wikipedia.org While this compound is not a substrate for ADA, its precursor, 2'-deoxyadenosine monophosphate, would need to fit within this active site for deamination to occur, likely after dephosphorylation.
For purine nucleoside phosphorylase, the active site accommodates the purine base and the ribose sugar. The inefficiency of ddI as a substrate for PNP suggests that modifications to the deoxyribose moiety can significantly impact binding and catalysis. nih.gov The 5'-O-monophosphorothioate group of the title compound would prevent its direct binding to the PNP active site, which is designed to bind a nucleoside. Therefore, dephosphorylation would be a prerequisite for any interaction with PNP. The subsequent binding of the resulting 2'-deoxyinosine would then be subject to the same structural constraints that make related deoxyinosine analogs poor substrates.
Interactive Data Table: Enzymes and Their Interaction with 2'-Deoxyinosine Derivatives
| Enzyme | Substrate(s) | Product(s) | Relevance to this compound |
| NUDT16 | dIDP, IDP, dITP, ITP | dIMP, IMP | Likely to hydrolyze di- and triphosphate analogs of the title compound. |
| Adenosine Deaminase (ADA) | 2'-Deoxyadenosine | 2'-Deoxyinosine | Not a direct substrate, but acts on its metabolic precursor. |
| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine, 2'-Deoxyinosine (poorly) | Hypoxanthine, Guanine (B1146940) + (Deoxy)ribose-1-phosphate | Would require dephosphorylation to its nucleoside form to act as a poor substrate. |
Applications of 2 Deoxyinosine 5 O Monophosphorothioate As a Research Tool
Enzyme Kinetics and Mechanism Elucidation
The replacement of an oxygen atom with a sulfur atom in the phosphate (B84403) moiety of 2'-Deoxyinosine-5'-O-monophosphorothioate alters its electronic and steric properties compared to its natural counterpart, dIMP. This difference is exploited to study the kinetics and reaction mechanisms of nucleotide-metabolizing enzymes.
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in purinergic signaling by hydrolyzing extracellular nucleoside monophosphates, primarily adenosine (B11128) 5'-monophosphate (AMP), to their corresponding nucleosides. nih.gov This process is fundamental in generating adenosine, a signaling molecule with immunosuppressive and other physiological functions. nih.gov
While the primary substrate for CD73 is AMP, the enzyme is capable of hydrolyzing other 5'-nucleoside monophosphates. nih.gov The kinetic parameters of CD73 with various substrates can be determined to understand its specificity and efficiency. Although specific kinetic data for this compound with CD73 is not extensively documented in publicly available literature, the general approach involves using such analogs in enzyme assays. The rate of hydrolysis of the phosphorothioate (B77711) analog would be compared to that of the natural substrate, AMP, or its deoxy counterpart, dAMP. The sulfur substitution often leads to a slower rate of enzymatic cleavage, which can be advantageous for kinetic studies.
Table 1: Kinetic Parameters of Ecto-5'-Nucleotidase (CD73) with Various Substrates
| Substrate | K_m (µM) | V_max (µmol/min/mg protein) |
|---|---|---|
| 5'-AMP | Low µM range | Not specified |
| ADP (inhibitor) | Low µM range (K_i) | Not applicable |
| ATP (inhibitor) | Low µM range (K_i) | Not applicable |
Note: Specific values for Vmax can vary depending on the experimental conditions. The Km values for AMP and the Ki values for ADP and ATP are in the low micromolar range, indicating high affinity for the enzyme's active site. nih.gov
Phosphorothioate analogs of nucleotides are valuable tools for investigating the transition states and reaction intermediates of enzymatic reactions. mdpi.com The altered bond lengths and electronic distribution of the phosphorothioate group can stabilize certain enzyme-substrate conformations, allowing for their characterization. By substituting this compound for dIMP in an enzyme's active site, researchers can potentially trap the enzyme in a state that mimics the transition state of the phosphoryl transfer reaction. This "frozen" state can then be studied using techniques such as X-ray crystallography or NMR spectroscopy to gain insights into the catalytic mechanism.
Probing Receptor-Ligand Interactions
The unique chemical handle provided by the sulfur atom in this compound facilitates its use in studying the interactions between nucleotides and their protein receptors.
The sulfur atom of the phosphorothioate group is a soft nucleophile and can react selectively with soft electrophiles, such as those found in maleimide (B117702) or iodoacetamide (B48618) derivatives of fluorescent dyes. nih.gov This allows for the site-specific attachment of a fluorescent reporter, like the MANT (N-methylanthraniloyl) fluorophore, to the nucleotide. The resulting fluorescently labeled this compound can be used in fluorescence-based assays to monitor its binding to target proteins in real-time. Changes in the fluorescence properties of the MANT group upon binding, such as an increase in fluorescence intensity or a shift in emission wavelength, provide quantitative data on binding affinity and kinetics.
While direct studies employing this compound to probe 5'-GMP or 5'-dAMP specific receptors are not widely reported, the principle of using nucleotide analogs for such purposes is well-established. nih.gov A labeled version of this compound could be synthesized to investigate the binding pockets of receptors that recognize 5'-GMP or 5'-dAMP. The inosine (B1671953) base of the analog can mimic guanine (B1146940) to some extent, allowing it to interact with 5'-GMP binding sites. Similarly, it can serve as a probe for receptors that bind 5'-dAMP. Competitive binding assays with the natural ligands would reveal the specificity and affinity of the analog for these receptors.
Development of Modified Nucleic Acid Constructs
This compound can be incorporated into synthetic nucleic acid chains to create modified oligonucleotides with desirable properties. The phosphorothioate linkage is known to confer increased resistance to nuclease degradation, a significant advantage for in vivo applications of antisense oligonucleotides and siRNAs.
The 2'-deoxyinosine (B131508) base itself can be used to create degenerate positions in primers and probes, as it can form base pairs with all four natural bases, albeit with varying stability. nih.gov The combination of the inosine base and the phosphorothioate backbone in a nucleic acid construct can therefore provide both degeneracy in binding and enhanced stability. The synthesis of such modified oligonucleotides typically involves standard phosphoramidite (B1245037) chemistry, using the corresponding 2'-deoxyinosine phosphoramidite. nih.gov
Incorporation into Oligonucleotides
The primary application of this compound is its incorporation into synthetic oligonucleotides. This process leverages the principles of solid-phase phosphoramidite chemistry, the standard method for oligonucleotide synthesis. youtube.com The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is introduced to enhance the stability of oligonucleotides against degradation by nucleases. nih.govyoutube.comlookchem.com This increased metabolic stability is crucial for applications involving cellular environments or biological extracts where nucleases are prevalent. nih.govnih.gov
The deoxyinosine base is often referred to as a "universal" or "neutral" base because it can form base pairs with all four standard DNA bases (adenine, cytosine, guanine, and thymine). nih.gov This property is particularly useful in applications such as probes for screening gene libraries where the exact sequence may be degenerate, or in primers for polymerase chain reaction (PCR) at positions of sequence ambiguity. nih.govtrilinkbiotech.com
The combination of a phosphorothioate linkage with a deoxyinosine base in a single monomer allows for the creation of nuclease-resistant oligonucleotides containing universal base sites. Such oligonucleotides are powerful tools for various molecular biology techniques. The synthesis cycle for incorporating such a modified nucleotide is similar to the standard process, involving detritylation, coupling, capping, and a sulfurization step instead of oxidation to create the phosphorothioate linkage. youtube.comlookchem.com
Table 1: Properties Conferred by Modifications in Oligonucleotides
| Modification | Property | Research Application |
| Phosphorothioate Linkage | Increased resistance to nuclease degradation. nih.govnih.gov | Enhancing the in vivo and in vitro stability of antisense oligonucleotides, siRNAs, and probes. nih.govlookchem.comnih.gov |
| Deoxyinosine Base | Ability to pair with all four canonical bases. nih.gov | Use in degenerate primers and probes for PCR, sequencing, and hybridization assays. nih.govtrilinkbiotech.com |
Generation of 8-Modified 5'-AMP Derivatives
In purine (B94841) metabolism, inosine monophosphate (IMP) is a key intermediate in the de novo synthesis pathway and serves as the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govyoutube.com The conversion of IMP to AMP proceeds through the formation of adenylosuccinate. nih.gov A phosphorothioate analog of deoxyinosine monophosphate could theoretically be explored as a substrate for the enzymes in this pathway to generate modified AMP derivatives.
Furthermore, the chemical synthesis of 8-substituted purine nucleosides is a well-established field of study. nih.gov These modifications at the 8-position are useful for probing protein-nucleic acid interactions and for creating nucleosides with altered conformational properties. The synthesis of 8-spin-labeled analogs of AMP has been described for use in electron paramagnetic resonance (EPR) studies to investigate the binding sites of enzymes like AMP nucleosidase. nih.gov While direct synthesis from this compound is not commonly documented, the inosine ring system is a viable starting point for introducing modifications at the 8-position.
Table 2: Key Enzymes and Intermediates in Purine Synthesis
| Precursor | Product | Key Enzyme(s) |
| Inosine Monophosphate (IMP) | Adenylosuccinate | Adenylosuccinate Synthetase |
| Adenylosuccinate | Adenosine Monophosphate (AMP) | Adenylosuccinate Lyase |
| Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | IMP Dehydrogenase |
| Xanthosine Monophosphate (XMP) | Guanosine Monophosphate (GMP) | GMP Synthetase |
| This table is based on the established de novo purine synthesis pathway. nih.govyoutube.com |
Investigating DNA Structure and Adduct Formation with Deoxyinosine Analogues
Phosphorothioate-modified oligonucleotides are instrumental in studying DNA structure and the formation of DNA adducts. The increased stability of the phosphorothioate backbone ensures the integrity of the oligonucleotide probe or substrate during long experiments, which is essential for accurately studying interactions with proteins or damaging agents. nih.govmdpi.com
Deoxyinosine itself arises in DNA from the deamination of adenine, creating a mismatched I:T pair that can be mutagenic if not repaired. youtube.com Therefore, oligonucleotides containing deoxyinosine are frequently used as substrates to study the mechanisms of DNA repair enzymes that recognize and excise such damage.
By incorporating a 2'-deoxyinosine phosphorothioate monomer into a specific site within an oligonucleotide, researchers can create a stable tool to investigate several phenomena:
DNA Repair Mechanisms: To study how repair enzymes recognize and process lesions at or near the modified site. The phosphorothioate group's resistance to nucleases can help to isolate the activity of specific glycosylases or endonucleases being studied. nih.gov
DNA Adduct Analysis: To serve as a stable internal standard or template in studies of DNA adducts. The universal pairing of inosine can be useful when the complementary base is unknown or variable.
Protein-DNA Interactions: The phosphorothioate modification can influence protein binding, and oligonucleotides containing these modifications are used to investigate the specificity and structural consequences of protein-DNA interactions. nih.gov The presence of deoxyinosine allows for probing how proteins interact with sites of base ambiguity or damage.
The thermal stability of duplexes containing deoxyinosine has been studied, and it is known that the stability of dI-containing duplexes varies depending on the opposing base. nih.gov This characteristic, combined with the stability of the phosphorothioate backbone, allows for the fine-tuning of oligonucleotide probes for structural and thermodynamic studies of DNA.
Analytical Methodologies for 2 Deoxyinosine 5 O Monophosphorothioate Characterization in Research Contexts
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopy is a cornerstone in the structural analysis of nucleoside monophosphorothioates, offering non-destructive methods to probe their three-dimensional structure and electronic properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furanose Ring and Glycosidic Bond Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of 2'-Deoxyinosine-5'-O-monophosphorothioate. The flexibility of the five-membered furanose ring and the orientation of the hypoxanthine (B114508) base relative to this ring are critical determinants of its biological activity and interactions.
The conformation of the furanose ring in deoxynucleosides is typically described by a two-state equilibrium between the C2'-endo (South, S-type) and C3'-endo (North, N-type) puckers. nih.gov This equilibrium can be characterized by analyzing the coupling constants between vicinal protons (e.g., JH1'-H2', JH2'-H3') within the sugar ring. nih.gov For instance, in related 2'-deoxynucleosides, the S-type conformation is often slightly favored. nih.gov
The orientation around the glycosidic bond (the bond linking the C1' of the sugar to the N9 of the purine (B94841) base) is another key conformational parameter. This bond can adopt either a syn or anti conformation. The conformation is typically determined by observing Nuclear Overhauser Effects (NOEs) between the base proton (H8) and the sugar protons (H1', H2', H2''). mdpi.com For most purine (β)-nucleosides, the anti conformation is predominant in solution. nih.gov Multidimensional NMR techniques, such as NOESY and TOCSY, are employed to establish these spatial and through-bond relationships, respectively. researchgate.net Combining experimental NMR data with computational modeling can lead to refined solution structures. doi.org
| Parameter | Technique | Conformational Information | Typical Observation |
|---|---|---|---|
| 3JHH Coupling Constants | 1D 1H NMR, COSY | Furanose ring pucker (N-type vs. S-type) | Analysis based on the Altona and Sundaralingam two-state model. nih.gov |
| Nuclear Overhauser Effect (NOE) | NOESY, TRNOE | Glycosidic bond orientation (syn vs. anti) | Strong H8-H1' NOE suggests syn; strong H8-H2'/H2" NOE suggests anti. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Biochemical Reactions
Ultraviolet-Visible (UV-Vis) spectroscopy is a rapid and efficient method for monitoring biochemical reactions involving this compound. mdpi.com The technique relies on the principle that the purine ring of hypoxanthine acts as a chromophore, absorbing light in the UV range. Any reaction that alters this chromophore, such as the enzymatic cleavage of the glycosidic bond, will result in a measurable change in the UV spectrum.
For example, the phosphorolytic cleavage of 2'-deoxyinosine (B131508) to hypoxanthine and deoxyribose-1-phosphate can be monitored continuously. mdpi.com The nucleoside and its corresponding free base exhibit distinct absorption spectra, especially under varying pH conditions. mdpi.com Under alkaline conditions, the spectral differences are often maximized, allowing for precise determination of the nucleoside-to-base ratio in a mixture. mdpi.com This method is significantly faster and more cost-effective than traditional HPLC analysis for kinetic studies. mdpi.com UV melting studies can also be employed to assess the stability of oligonucleotides containing this modified nucleotide by monitoring the change in absorbance at a specific wavelength (typically 260 nm) as a function of temperature. nih.gov
| Application | Principle | Example Reaction | Measurement |
|---|---|---|---|
| Enzyme Kinetics | Differentiation of substrate and product spectra. mdpi.com | Phosphorolytic cleavage of 2'-deoxyinosine. mdpi.com | Time-course measurement of absorbance change at a specific wavelength. |
| Oligonucleotide Stability | Monitoring the hyperchromic effect upon duplex melting. | Thermal denaturation of a DNA duplex. | Measurement of melting temperature (Tm) from the absorbance vs. temperature curve. nih.gov |
Chromatographic and Mass Spectrometric Approaches
Chromatographic separation combined with mass spectrometric detection provides a powerful platform for assessing the purity of this compound and for identifying its various transformation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is routinely used to assess the purity of synthetic preparations and to monitor the progress of chemical or enzymatic reactions. selleckchem.comnih.gov Both reversed-phase (RP-HPLC) and ion-exchange (IE-HPLC) methods are commonly employed.
A significant analytical challenge arises from the phosphorothioate (B77711) group. The substitution of a non-bridging oxygen atom with sulfur creates a chiral center at the phosphorus atom, resulting in the formation of two diastereomers (Rp and Sp). sigmaaldrich.com These diastereomers often have slightly different retention times during chromatography, which can lead to broadened or split peaks in the HPLC chromatogram. sigmaaldrich.com While this complicates the visual assessment of purity from the chromatogram alone, it is an inherent characteristic of phosphorothioate compounds. sigmaaldrich.com
| HPLC Mode | Separation Principle | Typical Application | Considerations |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment of crude and purified samples. | The sulfur atom increases hydrophobicity compared to the phosphate (B84403) analog. sigmaaldrich.com |
| Ion-Exchange (IE-HPLC) | Separation based on charge of the phosphate/phosphorothioate group. | Separation from uncharged precursors or degradation products. nih.gov | Diastereomers may be partially resolved, leading to complex peak shapes. sigmaaldrich.com |
Mass Spectrometry (MS) for Identification of Reaction Products and Metabolites
Mass Spectrometry (MS) is a highly sensitive and specific technique used for the structural confirmation of this compound and the identification of its reaction products and metabolites. Electrospray ionization (ESI) is the most common ionization method, as it is a soft technique suitable for analyzing polar and thermally labile molecules like nucleotides. sigmaaldrich.com
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound (C10H13N4O6PS), the expected exact mass differs from its oxygen analog, 2'-deoxyinosine 5'-monophosphate (dIMP), by the mass difference between sulfur and oxygen. massbank.eu
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to identify metabolites. nih.gov The parent molecule is fragmented in the mass spectrometer, and the resulting fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for nucleoside monophosphates include the cleavage of the glycosidic bond (yielding the protonated or deprotonated base and the sugar-phosphate moiety) and the loss of the phosphate group. By comparing the mass spectra of samples from biological systems (e.g., cell extracts) with and without the compound, novel metabolites can be identified. nih.govekb.eg
| Compound | Formula | Exact Mass [M-H]- | Key MS/MS Fragments (Negative Ion Mode) |
|---|---|---|---|
| 2'-Deoxyinosine 5'-monophosphate (dIMP) | C10H12N4O7P- | 331.0449 | Fragments corresponding to [Hypoxanthine-H]-, [PO3]-, [H2PO4]-. massbank.eu |
| This compound | C10H12N4O6PS- | 347.0221 | Expected fragments corresponding to [Hypoxanthine-H]-, [PO2S]-, [H2PO3S]-. |
Role of 2 Deoxyinosine 5 O Monophosphorothioate in Metabolic Pathways and Genome Integrity Studies
Deamination Processes and Accumulation of Inosine (B1671953) Nucleotides
Inosine nucleotides, such as inosine triphosphate (ITP) and its deoxy form (dITP), are not canonical building blocks of DNA and RNA, but arise from important biological reactions like the deamination of purine (B94841) nucleotides. nih.govresearchgate.net Deamination is a spontaneous hydrolytic reaction that removes amino groups from nucleotides. libretexts.orgditki.com For instance, adenosine (B11128) can be deaminated to form inosine. researchgate.netnih.gov This process can occur on free nucleotides within the cellular pool or on bases already incorporated into nucleic acid strands. researchgate.net The accumulation of these non-canonical nucleotides, like ITP, is linked to various human diseases, including early infantile encephalopathy. researchgate.netresearchgate.net
The enzyme adenosine deaminase (ADA) catalyzes the conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. hmdb.ca Inosine monophosphate (IMP) is a key intermediate in the de novo synthesis of purine nucleotides, serving as the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). portlandpress.comnih.govnih.gov IMP can be phosphorylated to inosine diphosphate (B83284) (IDP) and subsequently to inosine triphosphate (ITP). oup.com Alternatively, ATP can be deaminated to form ITP. oup.com The failure to control the levels of these inosine nucleotides can lead to their misincorporation into RNA and DNA, disrupting normal cellular functions. researchgate.netoup.comnih.gov
Table 1: Key Enzymes in Inosine Nucleotide Metabolism
| Enzyme | Gene | Function | Substrates | Products |
|---|---|---|---|---|
| Inosine triphosphate pyrophosphatase (ITPase) | ITPA | Hydrolyzes non-canonical purine triphosphates to prevent their incorporation into nucleic acids. nih.govnih.govplos.orguniprot.orgbohrium.com | ITP, dITP, XTP, dXTP nih.govnih.govuniprot.org | IMP, dIMP, XMP, dXMP, pyrophosphate nih.govuniprot.org |
| Adenosine Deaminase (ADA) | ADA | Catalyzes the deamination of adenosine and deoxyadenosine. hmdb.ca | Adenosine, Deoxyadenosine | Inosine, Deoxyinosine hmdb.ca |
Impact on DNA Synthesis and Repair Mechanisms
The presence of non-canonical nucleotides like deoxyinosine triphosphate (dITP) in the cellular precursor pool can significantly threaten genome stability. plos.org If not properly managed, these nucleotides can be mistakenly incorporated into DNA during replication. researchgate.net The accumulation of deoxyguanosine triphosphate (dGTP), a metabolite that can interfere with DNA synthesis and repair, highlights the importance of maintaining a balanced nucleotide pool for lymphocyte maturation and function. mdpi.com The incorporation of inosine into DNA is mutagenic, as it can lead to mispairing during subsequent rounds of replication. researchgate.netnih.govnih.gov
Deoxyinosine monophosphate (dIMP) is a nucleoside monophosphate that can be formed through the deamination of the purine base in deoxyadenosine monophosphate (dAMP). wikipedia.org This conversion can happen spontaneously or be enzyme-catalyzed. ditki.comyoutube.com The deoxyribonucleotide dITP can also be generated from dATP through non-enzymatic hydrolysis or by the reduction of ITP. nih.gov The enzyme inosine triphosphate pyrophosphatase (ITPase) plays a crucial role by hydrolyzing dITP, releasing pyrophosphate and yielding dIMP, thereby cleansing the nucleotide pool. uniprot.orgwikipedia.org
Maintaining the integrity of the genome is critical for normal cellular processes. nih.govnih.govnih.gov Cells have evolved "sanitizing" enzymes that cleanse the cellular nucleotide pool of non-canonical and potentially mutagenic bases. nih.govresearchgate.net Inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, is a key enzyme in this surveillance system. nih.govresearchgate.netnih.govbohrium.com It functions to prevent the incorporation of non-canonical purine nucleotides, such as dITP and deoxyxanthosine triphosphate (dXTP), into DNA and RNA. nih.govresearchgate.net
ITPase achieves this by hydrolyzing these triphosphates into their corresponding monophosphate forms. nih.govnih.govplos.orguniprot.org This action effectively excludes non-canonical purines from the precursor pools used for DNA and RNA synthesis, thus preventing chromosomal lesions and maintaining genome stability. plos.orguniprot.org A deficiency in ITPA activity can lead to the accumulation of non-canonical nucleotides, predisposing individuals to genome damage, which is exacerbated by therapies involving purine analogs. plos.org
Mutagenic Implications of Inosine Residues in Nucleic Acids
The presence of inosine in DNA is a premutagenic event. researchgate.net Inosine contains the base hypoxanthine (B114508), which is structurally similar to guanine (B1146940). nih.govresearchgate.net This similarity allows it to mispair with cytosine during DNA replication. researchgate.netnih.govresearchgate.net The incorporation of deoxyinosine can occur either through the deamination of an adenine residue already in the DNA strand, creating a mismatched I:T pair, or by the misincorporation of dITP from the nucleotide pool opposite a thymine or cytosine during replication. researchgate.netresearchgate.net
When hypoxanthine is present in the DNA template, DNA polymerases preferentially pair it with cytosine. researchgate.net This leads to the exclusive incorporation of dCTP opposite the inosine residue. nih.gov Consequently, an original Adenine:Thymine (A:T) base pair is converted into a Guanine:Cytosine (G:C) pair in subsequent replication rounds, a type of mutation known as a transition. nih.govnih.govresearchgate.netnih.gov This mutagenic outcome underscores the importance of cellular mechanisms that prevent inosine from accumulating in DNA. nih.gov Studies with human DNA polymerase eta (polη) have shown that it can incorporate dITP opposite both cytosine and thymine, further highlighting the mutagenic potential of dITP in the nucleotide pool. portlandpress.comnih.gov
To counteract the mutagenic potential of deaminated bases like hypoxanthine, cells possess dedicated DNA repair pathways. researchgate.netnih.gov The primary mechanism for removing such lesions is Base Excision Repair (BER). nih.govnih.govnih.gov
The BER pathway is initiated by a specific DNA glycosylase that recognizes and removes the damaged base. libretexts.orgnih.gov In mammals, the N-methylpurine-DNA glycosylase (MPG, also known as AAG) efficiently recognizes and excises hypoxanthine from DNA. nih.gov Following the removal of the base, an AP (apurinic/apyrimidinic) endonuclease cleaves the sugar-phosphate backbone at the resulting abasic site. libretexts.org DNA polymerase then fills the gap, and DNA ligase seals the nick, restoring the original DNA sequence. nih.gov This multi-step process is crucial for preventing the mutations that would otherwise arise from deaminated nucleotides. nih.gov
Table 2: DNA Repair Pathways for Deaminated Nucleotides
| Repair Pathway | Key Enzymes/Proteins | Mechanism | Lesions Repaired |
|---|---|---|---|
| Base Excision Repair (BER) | DNA Glycosylases (e.g., MPG/AAG), AP Endonuclease, DNA Polymerase, DNA Ligase nih.govnih.govnih.gov | 1. A DNA glycosylase recognizes and removes the specific damaged base (e.g., hypoxanthine). nih.gov 2. An AP endonuclease cuts the DNA backbone at the abasic site. libretexts.org 3. DNA polymerase fills the gap. 4. DNA ligase seals the nick. nih.gov | Deaminated bases (hypoxanthine, uracil), oxidized bases, alkylated bases. ditki.comnih.gov |
| Mismatch Repair (MMR) | MSH/MLH protein complexes, DNA Polymerase, DNA Ligase | Recognizes and corrects base mismatches and small insertions/deletions that occur during DNA replication. nih.gov | Replication errors, base mismatches (e.g., G:T). nih.govwikipedia.org |
Future Directions and Emerging Research Avenues
Advancements in Synthetic Strategies for Nucleoside Phosphorothioates
The accessibility of nucleoside phosphorothioates is fundamental to their study and application. Progress in synthetic chemistry is continuously providing more efficient, scalable, and versatile methods for their production. Both chemical and enzymatic approaches have seen significant evolution. acs.org
Chemical synthesis, particularly solid-phase synthesis, remains a cornerstone for constructing oligonucleotides containing phosphorothioate (B77711) linkages. researchgate.net However, these methods can be complex, often requiring multiple protection and deprotection steps. mdpi.com Recent research focuses on streamlining these processes. Innovations include the development of novel phosphitylating reagents and one-pot, protection-free strategies that enhance yield and reduce purification burdens. mdpi.com The creation of dinucleoside building blocks compatible with standard oligonucleotide synthesis is another area of focus, though it requires the synthesis of numerous unique dimers to cover all sequence possibilities. nih.gov
Enzymatic synthesis presents a powerful alternative, offering high regio- and stereoselectivity under mild reaction conditions. mdpi.com This approach often leverages cascades of purified enzymes to produce 5'-triphosphates from nucleoside or even nucleobase precursors. mdpi.com While many enzymatic methods are tailored for natural substrates, ongoing research in enzyme engineering aims to broaden the substrate scope of polymerases and kinases to more readily accept and incorporate modified nucleotides like 2'-Deoxyinosine-5'-O-monophosphorothioate into nucleic acid chains.
| Synthetic Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis (Solid-Phase) | Stepwise addition of nucleotide monomers on a solid support, widely used for creating custom oligonucleotides with phosphorothioate linkages. researchgate.net | High versatility for sequence design; well-established protocols. nih.gov | Requires protection/deprotection cycles; potential for side reactions; scalability can be costly. mdpi.com |
| Enzymatic Synthesis | Uses purified enzymes (e.g., kinases, polymerases) to phosphorylate nucleosides and/or incorporate them into polymers. mdpi.com | High regio- and stereoselectivity; mild reaction conditions; can be a one-pot process. mdpi.com | Enzyme specificity can limit the use of modified substrates; requires development of robust biocatalysts. |
| Chemo-enzymatic Synthesis | Combines chemical synthesis of a modified precursor with subsequent enzymatic reactions for phosphorylation or polymerization. | Leverages the strengths of both approaches; allows for creation of complex analogues. | Requires careful optimization of the interface between chemical and biological steps. |
High-Throughput Screening for Novel Enzyme-Substrate Interactions
High-Throughput Screening (HTS) is a transformative technology in drug discovery and molecular biology, enabling the rapid testing of thousands to millions of compounds for their interaction with a specific biological target. nih.govtaylorfrancis.com This methodology uses automation, miniaturization, and sophisticated data analysis to identify "hits"—molecules that modulate the activity of a target protein or pathway. taylorfrancis.comyoutube.com
For a molecule like this compound, HTS offers a powerful avenue to discover and characterize enzymes that recognize it as a substrate, inhibitor, or modulator. For instance, a library of DNA polymerases, nucleases, or DNA repair enzymes could be screened to identify proteins that specifically bind to or process this analogue. The non-thioated counterpart, 2'-deoxyinosine-5'-monophosphate (dIMP), is a known cellular metabolite formed by deamination of dAMP and is acted upon by specific DNA glycosylases. ebi.ac.ukebi.ac.uk An HTS campaign could reveal how the sulfur substitution in this compound alters these known interactions or creates new ones. Such screens would be invaluable for understanding its metabolic fate, mechanism of action in a cellular context, and potential as a therapeutic agent or research tool.
| Step | Description | Key Considerations for this compound |
|---|---|---|
| 1. Assay Development | Design of a robust, sensitive, and automated biological test to measure the activity of a target enzyme or pathway. taylorfrancis.com | Developing a fluorescent or luminescent reporter system that signals binding or cleavage of a probe containing the compound. |
| 2. Library Screening | Testing a large collection of diverse molecules (e.g., an enzyme library) for their effect on the assay signal. nih.gov | Screening against a panel of DNA metabolizing enzymes (polymerases, nucleases, glycosylases, kinases) to identify interactions. |
| 3. Hit Identification & Confirmation | Analyzing the screening data to identify compounds that produce a significant and reproducible effect. Hits are re-tested to confirm activity. | Statistical analysis to identify enzymes showing significant activity change. Confirmation with freshly prepared samples. |
| 4. Hit Characterization | Further biochemical and biophysical studies on confirmed hits to determine potency, selectivity, and mechanism of action. | Kinetic analysis (e.g., Km, kcat) of the identified enzyme with this compound as a substrate or inhibitor. |
Computational Modeling and Simulation of Molecular Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the structural and dynamic consequences of chemical modifications to nucleic acids. bohrium.comnih.govcoventry.ac.uk These simulations provide an atomic-level view of how molecules like this compound behave over time, offering insights that are often difficult to obtain through experimental methods alone.
A major focus of recent research has been the development and validation of accurate force field parameters for phosphorothioate (PS) modifications, as these are critical for predictive simulations. bohrium.comnih.gov Studies have shown that introducing a PS linkage can have significant effects on the conformational dynamics of DNA and RNA. bohrium.comcoventry.ac.uk For example, PS-modified nucleic acids can exhibit altered twist states and changes in backbone flexibility, which in turn could affect target recognition and interactions with proteins. bohrium.comnih.gov Quantum mechanical (QM) calculations have further revealed that the sulfur substitution weakens direct hydrogen bond interactions while altering the balance of electrostatic and dispersion forces in other interactions, such as anion-π stacking. southwales.ac.ukbiorxiv.org Applying these advanced computational models to DNA structures containing this compound will be crucial for predicting its impact on duplex stability, local conformation, and its recognition by DNA-binding proteins.
| Structural/Dynamic Parameter | Observed Effect of Phosphorothioation (General) | Potential Implication |
|---|---|---|
| Backbone Conformation | Altered sampling of backbone dihedral angles; can shift between different twist states. bohrium.comnih.gov | Changes in overall DNA/RNA shape and flexibility. |
| Duplex Stability | Generally causes a minor reduction in duplex thermal stability. | Modulation of binding affinity in antisense applications. |
| Hydrogen Bonding | Weakens direct H-bond interactions involving the phosphate (B84403) group. southwales.ac.ukbiorxiv.org | Altered recognition by proteins that contact the phosphate backbone. |
| Solvation Shell | Changes in the structure and dynamics of surrounding water molecules. | Indirect effects on molecular recognition and stability. |
Exploration of this compound in Advanced Biological Systems
The true potential of this compound lies in its application within complex biological systems. Future research will likely explore its utility in areas ranging from probing DNA repair to applications in synthetic biology and therapeutics.
The nucleoside portion, 2'-deoxyinosine (B131508), is biologically significant as its corresponding monophosphate (dIMP) is formed in DNA through the deamination of deoxyadenosine (B7792050), a form of DNA damage. ebi.ac.ukebi.ac.uk Cells possess specific enzymes, such as hypoxanthine-DNA glycosylase, to recognize and excise this lesion. ebi.ac.uk The phosphorothioate modification is well-known to confer resistance to nuclease degradation. nih.gov The combination of these two features in one molecule is compelling. Oligonucleotides containing this compound could be synthesized as nuclease-resistant probes to study the kinetics and mechanisms of DNA repair enzymes that act on hypoxanthine (B114508).
Furthermore, phosphorothioate-modified oligonucleotides are the backbone of many antisense therapies, valued for their enhanced stability in vivo. coventry.ac.uknih.gov Investigating the incorporation of this compound into antisense oligonucleotides could reveal novel properties related to target binding, RNase H activation, or cellular uptake. In the expanding field of synthetic biology, which involves the creation of artificial genetic polymers, this modified nucleotide could serve as a unique building block to construct xenobiotic nucleic acids (XNAs) with programmed functionalities.
Conclusion
Summary of Key Research Findings on 2'-Deoxyinosine-5'-O-monophosphorothioate
Research on this compound (dIMPS) is primarily centered on its role as a substrate analog to probe the active sites and catalytic mechanisms of enzymes that process its natural counterpart, 2'-deoxyinosine-5'-monophosphate (dIMP). The introduction of a phosphorothioate (B77711) linkage creates a chiral center at the phosphorus atom, resulting in two diastereomers: the (Sp) and (Rp) isomers. These stereoisomers are often recognized differently by enzymes, providing a powerful method for elucidating the stereochemical course of enzymatic phosphoryl transfer reactions.
While specific, in-depth research focused solely on dIMPS is not abundant in publicly available literature, its properties and applications can be inferred from the broader body of work on nucleoside phosphorothioates. The key findings are that the phosphorothioate modification generally increases the nucleophilicity of the phosphorus atom and can alter the bond angles and lengths of the phosphate (B84403) group. This can affect the rate of enzymatic reactions and the binding affinity of the nucleotide to the enzyme's active site.
Studies with other nucleoside phosphorothioates have demonstrated their utility in identifying the specific oxygen atom involved in the catalytic step of an enzyme. By observing which stereoisomer of a phosphorothioate analog is a substrate and which is an inhibitor, researchers can deduce the geometry of the transition state and the mechanism of the enzyme.
Outstanding Research Questions and Challenges
Despite the potential of dIMPS as a research tool, several questions and challenges remain. A significant hurdle is the limited availability of detailed studies on the specific enzymatic processing of dIMPS. While general principles from other phosphorothioate nucleotides can be applied, dedicated investigations into how enzymes that interact with dIMP, such as certain DNA polymerases and nucleotidases, handle the (Sp) and (Rp) isomers of dIMPS are needed.
A major challenge lies in the stereospecific synthesis of the (Sp) and (Rp) diastereomers of dIMPS. The development of efficient and scalable methods to produce stereochemically pure isomers would greatly facilitate more precise mechanistic studies. Without pure isomers, it is difficult to definitively assign the stereochemical preferences of an enzyme.
Broader Implications for Nucleic Acid Chemistry and Enzymology
The study of this compound and its analogs has broader implications for the fields of nucleic acid chemistry and enzymology. The insights gained from using phosphorothioate-modified nucleotides as mechanistic probes have been instrumental in building our current understanding of a vast array of enzymes, including DNA and RNA polymerases, kinases, and phosphatases.
The development of synthetic routes to these modified nucleotides expands the toolkit available to biochemists and molecular biologists. These analogs allow for the detailed dissection of enzyme-substrate interactions, transition state structures, and the role of specific functional groups in catalysis.
Moreover, the increased stability of the phosphorothioate linkage compared to the natural phosphodiester bond has been exploited in the development of therapeutic oligonucleotides, such as antisense drugs. While dIMPS itself is a monophosphate, the chemical principles governing its synthesis and stability are relevant to the construction of these larger, modified nucleic acid-based therapies. The continued exploration of compounds like dIMPS will undoubtedly lead to a deeper understanding of fundamental biological processes and may pave the way for new therapeutic strategies.
Q & A
Basic Research Questions
Q. How can researchers synthesize 2'-Deoxyinosine-5'-O-monophosphorothioate with high purity?
- Methodological Answer : Synthesis typically employs phosphoramidite chemistry or H-phosphonate methods, where the sulfur atom is introduced via a controlled oxidation step (e.g., using Beaucage reagent). Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1 M triethylammonium acetate buffer, pH 7.0, with acetonitrile gradient) ensures high purity. Characterization by MALDI-TOF mass spectrometry confirms the molecular weight (expected ~430–450 Da) and phosphorothioate linkage integrity .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 31P-NMR to distinguish phosphorothioate (δ ~55 ppm) from phosphate (δ ~0 ppm) groups.
- UV-Vis spectroscopy (λmax ~248 nm for inosine derivatives) to quantify concentration.
- HPLC-ESI-MS (negative ion mode) to confirm monoisotopic mass and detect oxidation byproducts.
Structural validation via X-ray crystallography is ideal but requires high-purity crystals .
Q. How should researchers assess the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies involve:
- Temperature sensitivity : Incubate aliquots at 4°C, -20°C, and -80°C for 1–4 weeks; quantify degradation via HPLC.
- Nuclease resistance : Treat with DNase I (1 U/µg DNA, 37°C, 1 hr) and compare band intensity on urea-PAGE vs. unmodified controls.
- pH stability : Test solubility and integrity in buffers (pH 5.0–9.0) using dynamic light scattering (DLS) to monitor aggregation .
Advanced Research Questions
Q. How can this phosphorothioate analog be applied in enzymatic studies, such as with IMP dehydrogenase (IMPDH)?
- Methodological Answer : IMPDH’s broad substrate specificity allows this compound to act as a competitive inhibitor or alternative substrate. Monitor enzymatic activity via:
- Spectrophotometric assays : NAD+ reduction at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in Tris-HCl buffer (pH 8.0, 25°C).
- IC50 determination : Pre-incubate IMPDH with varying substrate concentrations (0–100 µM) to calculate inhibition kinetics .
Q. What role does this compound play in mutagenesis PCR protocols?
- Methodological Answer : When substituted for dGTP in PCR, the phosphorothioate linkage introduces base mismatches due to altered polymerase fidelity. Optimize protocols by:
- Titrating concentration : 10–100 µM in Taq polymerase-based reactions.
- Post-PCR analysis : Clone products into vectors and sequence 20+ colonies to quantify mutation frequency (expected 1–5% per kb) .
Q. How can researchers resolve contradictions in kinetic data when using this compound in enzyme assays?
- Methodological Answer : Variability arises from:
- Thio effect : Compare kcat/Km ratios of phosphorothioate vs. native substrates to assess stereochemical interference.
- Metal ion dependence : Test Mg²⁺ vs. Mn²⁺ (1–10 mM) to optimize catalytic efficiency.
- Pre-steady-state kinetics : Use stopped-flow spectroscopy to isolate rate-limiting steps .
Q. What advanced techniques enable quantification of this compound in complex biological matrices?
- Methodological Answer : Deploy LC-MS/MS with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
